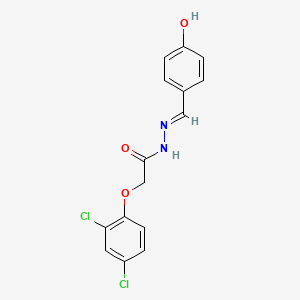

2-(2,4-dichlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide

Description

2-(2,4-Dichlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide is a synthetic diacylhydrazine derivative designed to incorporate the 2,4-dichlorophenoxy pharmacophore, a moiety known for its bioactivity in agrochemicals and pharmaceuticals . The compound is synthesized via condensation of 2-(2,4-dichlorophenoxy)acetohydrazide with 4-hydroxybenzaldehyde under microwave irradiation, achieving a high yield (93%) and purity . Key structural features include:

- A 2,4-dichlorophenoxy group enhancing lipophilicity and membrane penetration.

- A hydrazide backbone enabling hydrogen bonding with biological targets.

- A 4-hydroxybenzylidene substituent contributing to solubility and polar interactions.

Analytical data (1H-NMR, ESI-MS, elemental analysis) confirm its structure, with a melting point of 196–198°C . The compound is primarily studied for antifungal activity, though its mechanism remains under investigation.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O3/c16-11-3-6-14(13(17)7-11)22-9-15(21)19-18-8-10-1-4-12(20)5-2-10/h1-8,20H,9H2,(H,19,21)/b18-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHIYCRCEMRVIK-QGMBQPNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51496-70-9 | |

| Record name | 2-(2,4-DICHLOROPHENOXY)-N'-(4-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(2,4-Dichlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the synthesis, biological activity, and research findings related to this compound, integrating data from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenoxyacetic acid with benzaldehyde derivatives in the presence of hydrazine hydrate. The general synthetic pathway can be summarized as follows:

- Formation of Hydrazone : The initial step involves the condensation of 2,4-dichlorophenoxyacetic acid with an appropriate aldehyde to form a hydrazone intermediate.

- Acetohydrazide Formation : The hydrazone is then reacted with acetyl chloride or acetic anhydride to yield the final acetohydrazide product.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives containing the hydrazone functional group can scavenge free radicals effectively, thus contributing to cellular protection against oxidative stress .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies demonstrate that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of hydrazone derivatives. For instance, compounds structurally related to this compound have shown efficacy in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators .

Study on Antioxidant Properties

A detailed study conducted by researchers demonstrated that the synthesized compound exhibited a high degree of radical scavenging activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The IC50 value was found to be significantly low compared to standard antioxidants like ascorbic acid .

Evaluation of Antimicrobial Activity

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 4s (2-(2,4-Dichlorophenoxy)-N'-[2-(2,4-Dichlorophenoxy)Acetyl]Acetohydrazide)

- Structure: Contains two 2,4-dichlorophenoxy groups and a bulkier acetylated hydrazide.

- Synthesis : Yield of 92% via similar microwave-assisted methods .

- Properties : Higher melting point (214–216°C) due to increased symmetry and intermolecular Cl⋯N contacts .

- Bioactivity : Enhanced antifungal activity compared to the title compound, attributed to greater lipophilicity and stabilized crystal packing .

Compound 3c (N'-(4-Hydroxybenzylidene)-2-[(4-Methoxyphenyl)Amino]Acetohydrazide)

- Structure: Features a 4-methoxyphenylamino group instead of dichlorophenoxy.

- Synthesis : 90% yield via conventional reflux .

- Properties : Lower melting point (170–172°C) due to reduced halogen content.

Compound 5a (Triclosan–Hydrazone Hybrid)

- Structure: Combines 5-chloro-2-(2,4-dichlorophenoxy)phenoxy and 2-hydroxybenzylidene groups .

- Synthesis : 91% yield via acid-catalyzed condensation.

- Bioactivity: Active against protozoa (e.g., Trypanosoma cruzi), with the hydroxy group improving solubility and target binding .

Compound 228 (Ethyl-Thio Benzimidazolyl Acetohydrazide)

- Structure : Ethyl-thio and dihydroxybenzylidene substituents.

- Bioactivity : Potent α-glucosidase inhibitor (IC50 = 6.10 µM), outperforming acarbose (IC50 = 378.2 µM) . The ethyl-thio group enhances hydrophobic interactions with enzyme pockets .

Physicochemical and Structural Insights

- Melting Points : Correlate with molecular symmetry and intermolecular forces. The title compound (196–198°C) has a lower mp than 4s (214–216°C) due to fewer halogen interactions .

- Conformational Flexibility: Crystal studies reveal a 77.8° twist angle between the dichlorophenoxy and hydrazide groups in the title compound, which may limit target binding compared to analogs with trans-configured backbones .

- Hydrogen Bonding : The hydrazide NH and carbonyl groups form ribbons via N–H⋯O bonds, critical for stabilizing interactions with fungal enzymes .

Q & A

What are the standard synthetic protocols for preparing 2-(2,4-dichlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide and its analogs?

Basic Research Question

The synthesis typically involves a condensation reaction between a substituted acetohydrazide and an aldehyde under acidic reflux conditions. For example:

- Step 1: React 2-(2,4-dichlorophenoxy)acetohydrazide with 4-hydroxybenzaldehyde in a 1:1 molar ratio.

- Step 2: Use a solvent system of ethanol/methanol (1:1 v/v) with 1–2 drops of acetic acid as a catalyst .

- Step 3: Reflux for 3–5 hours at 70–80°C.

- Step 4: Cool the mixture, filter the precipitate, and recrystallize from ethanol or methanol for purity (yields ~85–95%) .

Key Variables:

- Catalyst choice: Acetic acid is common, but sulfuric acid may accelerate kinetics in DMF-based systems .

- Solvent polarity: Ethanol or methanol ensures solubility of intermediates while facilitating Schiff base formation .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

Methodological Approach:

- FT-IR: Confirm the presence of hydrazide (-NH-N=C) and imine (C=N) bonds via peaks at 3200–3300 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N stretch) .

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.0 ppm) and hydrazide NH signals (δ 9.5–11.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the acetohydrazide backbone .

- X-ray Crystallography: Resolve the E-configuration of the hydrazone bond and intermolecular hydrogen-bonding networks (e.g., N-H···O) for structural validation .

Advanced Tip: Pair experimental data with computational tools (e.g., Mercury Software) to refine hydrogen atom positions in crystallographic models .

How can researchers optimize reaction conditions when encountering low yields in hydrazide synthesis?

Advanced Research Question

Contradiction Analysis:

Yields may vary due to aldehyde reactivity, solvent polarity, or catalyst efficiency. For example:

- Aldehyde Electron Effects: Electron-withdrawing groups (e.g., -NO₂) on benzaldehyde derivatives reduce nucleophilicity, requiring longer reflux times (6–8 hours) .

- Solvent Optimization: Switch to DMF/ethanol mixtures to enhance solubility of hydrophobic intermediates .

- Catalyst Screening: Test Bronsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) to accelerate imine formation .

Experimental Design:

- Use a factorial design (e.g., 2³ matrix) to test variables: solvent (ethanol vs. DMF), catalyst (acetic acid vs. H₂SO₄), and temperature (70°C vs. 90°C) .

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Advanced Research Question

Methodological Framework:

- Standardize Assays: Ensure consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies) and positive controls (e.g., dexamethasone) to minimize variability .

- SAR Analysis: Systematically modify substituents (e.g., replace 4-hydroxybenzylidene with 4-nitro derivatives) to isolate pharmacophore contributions .

- Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

Example: Discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative). Validate using CLSI guidelines .

How can computational methods like DFT aid in understanding the electronic structure of this compound?

Advanced Research Question

Application of DFT:

- Electrostatic Potential Mapping: Identify nucleophilic (e.g., hydrazide NH) and electrophilic (e.g., dichlorophenoxy group) regions to predict reactivity .

- HOMO-LUMO Analysis: Calculate energy gaps (~3–5 eV) to correlate with observed UV-Vis absorption spectra (e.g., λmax ~300–350 nm) .

- Hydrogen Bond Networks: Simulate crystal packing using software like Gaussian09 to validate X-ray data .

Validation: Compare computed IR spectra with experimental data to refine force constants .

What are the best practices for designing derivatives of this compound for structure-activity relationship (SAR) studies?

Advanced Research Question

Design Principles:

- Core Modifications: Replace the 4-hydroxybenzylidene group with electron-deficient (e.g., 4-CN) or bulky (e.g., 4-tert-butyl) substituents to probe steric/electronic effects .

- Backbone Variation: Substitute the acetohydrazide moiety with thioacetohydrazide to assess sulfur’s role in bioactivity .

- Pharmacophore Hybridization: Fuse with known bioactive scaffolds (e.g., benzimidazole) to enhance target affinity .

Synthetic Workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.